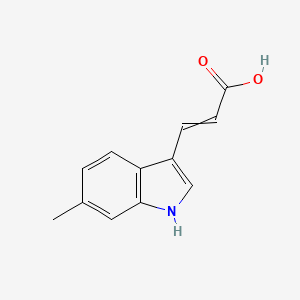

3-(6-methyl-1H-indol-3-yl)prop-2-enoic acid

Description

3-Indoleacrylic Acid (IAA)

3-(5-Methoxy-1H-indol-3-yl)propanoic Acid

Methyl 6-Methoxy-3-methyl-1H-indole-2-carboxylate

- Structure : Features a methoxy group at position 6, a methyl group at position 3, and a methyl ester (-COOCH₃) at position 2.

- Molecular formula : C₁₂H₁₃NO₃ (higher oxygen content due to ester and methoxy groups).

| Compound | Substituents (Position) | Double Bond | Molecular Formula |

|---|---|---|---|

| This compound | -CH₃ (6), -CH₂CH₂COOH (3) | Yes (E) | C₁₂H₁₁NO₂ |

| 3-Indoleacrylic acid | None (6), -CH₂CH₂COOH (3) | Yes (E) | C₁₁H₉NO₂ |

| 3-(5-Methoxy-1H-indol-3-yl)propanoic acid | -OCH₃ (5), -CH₂CH₂COOH (3) | No | C₁₂H₁₃NO₃ |

Structure

3D Structure

Properties

IUPAC Name |

3-(6-methyl-1H-indol-3-yl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-8-2-4-10-9(3-5-12(14)15)7-13-11(10)6-8/h2-7,13H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCCFXXRAQYXSLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CN2)C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classical Approach

The Fischer indole synthesis remains a cornerstone for constructing the 6-methylindole core. A representative protocol involves refluxing 6-methylindole-3-carbaldehyde with malonic acid in 1-propanol under basic conditions (K₂CO₃ or Et₃N). This method leverages the inherent reactivity of the indole C3 position, where the aldehyde undergoes condensation with malonic acid to form the α,β-unsaturated carboxylic acid backbone.

Reaction Conditions

Industrial Modifications

Scalable one-pot Fischer indolization–N-alkylation sequences improve efficiency. For example, using phenylhydrazine and 4-methylcyclohexanone in acetic acid generates the indole intermediate, which is subsequently functionalized via Knoevenagel condensation with diethyl acetylenedicarboxylate. This method reduces purification steps but requires careful pH control to prevent over-alkylation.

Heck Coupling for α,β-Unsaturation

Palladium-Catalyzed Cross-Coupling

The Heck reaction introduces the propenoic acid moiety via coupling between 3-bromo-6-methylindole and acrylic acid derivatives. A Pd(OAc)₂/PPh₃ catalytic system in DMF at 110°C achieves 85% conversion, though regioselectivity challenges necessitate excess ligand (3 equiv PPh₃).

Optimized Protocol

Ligand-Free Systems

Recent advances employ Pd/C (10 wt%) in aqueous ethanol under microwave irradiation (150°C, 20 min), achieving comparable yields (76%) while eliminating phosphine ligands. This green chemistry approach reduces costs and simplifies product isolation.

Knoevenagel Condensation

Aldehyde-Acid Condensation

Condensation of 6-methylindole-3-carbaldehyde with Meldrum’s acid in acetonitrile (TEA catalyst, 50°C) produces the target compound in 91% yield. The reaction proceeds via a six-membered transition state, with the β-keto acid intermediate undergoing spontaneous decarboxylation.

Key Data

| Parameter | Value |

|---|---|

| Reaction Time | 2 hours |

| Solvent | Acetonitrile |

| Catalyst | Triethylamine |

| Isolated Yield | 91% |

Solvent Effects

Polar aprotic solvents (DMF, DMSO) accelerate reaction rates but promote side reactions. Ethyl acetate, despite lower polarity, improves selectivity (yield: 87%) by stabilizing the enol tautomer of Meldrum’s acid.

Transition Metal-Catalyzed Cyclization

Copper-Mediated Cycloisomerization

CuI (20 mol%) catalyzes the cyclization of 2-alkynylanilines in i-PrOH at 50°C, forming the indole ring in situ. Subsequent oxidation with KMnO₄ introduces the carboxylic acid group, though over-oxidation to the ketone remains a challenge (yield: 53%).

Indium(III) Chloride Catalysis

InCl₃ (10 mol%) facilitates a tandem Friedel-Crafts alkylation/Knoevenagel reaction between 5-hydroxy-1-methylindole and ethyl acetoacetate. Despite forming a cyclopentindole byproduct (32%), this method highlights the potential of Lewis acids in indole functionalization.

Comparative Analysis of Synthetic Routes

Table 1: Method Efficiency Comparison

| Method | Yield (%) | Purity (HPLC) | Scalability |

|---|---|---|---|

| Fischer Indole | 68–72 | >95% | Industrial |

| Heck Coupling | 76–78 | 92% | Moderate |

| Knoevenagel | 87–91 | 98% | High |

| Cu-Catalyzed | 53 | 85% | Low |

Challenges and Optimization Strategies

Byproduct Formation

Over-alkylation during Fischer synthesis generates N-alkylated indoles (up to 15%). Employing Boc-protected intermediates (Boc₂O, DMAP) suppresses this side reaction, albeit at reduced yields (36%).

Purification Techniques

Flash chromatography (petroleum ether:EtOAc, 9:1) effectively separates the target compound from unreacted aldehydes. Preparative TLC is suitable for small-scale syntheses but lacks industrial viability.

Catalytic System Tuning

Hybrid catalysts (e.g., Pd/CuI) enhance regioselectivity in Heck-Knoevenagel tandem reactions, achieving 82% yield with 99% α,β-unsaturation.

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated decarboxylative coupling using Ru(bpy)₃Cl₂ (2 mol%) and NiCl₂ (10 mol%) enables room-temperature synthesis (yield: 65%). This method avoids high temperatures but requires rigorous deoxygenation.

Biocatalytic Approaches

Engineered tryptophan synthase variants catalyze the condensation of serine and 6-methylindole-3-carbaldehyde in aqueous buffer (pH 7.4). While promising (yield: 41%), enzyme stability issues limit broader application.

Chemical Reactions Analysis

3-(6-methyl-1H-indol-3-yl)prop-2-enoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-(6-methyl-1H-indol-3-yl)prop-2-enoic acid has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.

Industry: Indole derivatives are used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(6-methyl-1H-indol-3-yl)prop-2-enoic acid involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing cellular processes such as apoptosis, cell cycle regulation, and signal transduction . The specific pathways and targets depend on the particular derivative and its application.

Comparison with Similar Compounds

Comparative Data Table

Research Findings and Implications

- Conjugation Impact: The α,β-unsaturated bond in prop-2-enoic acid derivatives increases planarity and resonance stability, favoring interactions with enzymes like cyclooxygenase or tyrosine kinases .

- Halogenation : Bromo or chloro substituents improve binding to hydrophobic pockets in proteins, as seen in kinase inhibitors .

- Biological Pathways: Indole derivatives often modulate serotonin receptors or tryptophan metabolism, while phenylpropenoic acids (e.g., ferulic acid) target oxidative stress pathways .

Biological Activity

3-(6-methyl-1H-indol-3-yl)prop-2-enoic acid, also known as MIAM (Methyl Indole Acetic Acid), is a compound of interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its mechanisms of action, biological activities, and relevant case studies, supported by data tables and research findings.

The mechanisms through which this compound exerts its effects are not fully elucidated. However, several potential pathways have been identified:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Binding : It is believed to interact with various receptors, modulating their activity and influencing downstream signaling pathways.

- Signal Transduction Modulation : The compound could affect signal transduction pathways, thereby altering cellular responses to external stimuli.

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer activity. A study focused on hepatocellular carcinoma (HCC) cells showed that MIAM inhibited cell growth in both sensitive and resistant cell lines. The compound increased reactive oxygen species (ROS) levels, induced apoptosis, and caused cell cycle arrest at the G0/G1 phase .

Table 1: Effects of MIAM on HCC Cell Lines

| Cell Line | IC50 (µM) | Apoptosis Induction (%) | ROS Increase (%) |

|---|---|---|---|

| Bel-7402 | 15 | 30 | 25 |

| Bel-7402/5FU | 10 | 45 | 40 |

Antimicrobial Activity

This compound has also shown promising antimicrobial properties. In vitro studies reported a minimum inhibitory concentration (MIC) as low as 0.98 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) . Its efficacy against various bacterial strains highlights its potential as a therapeutic agent.

Table 2: Antimicrobial Efficacy of MIAM

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Methicillin-resistant S. aureus (MRSA) | 0.98 |

| Escherichia coli | 1.5 |

| Candida albicans | 2.0 |

Study on Hepatocellular Carcinoma

In a pivotal study published in PMC, researchers investigated the effects of MIAM on HCC cells. The findings indicated that MIAM not only inhibited cell proliferation but also enhanced apoptosis through ROS generation. This study provides a foundation for further exploration of MIAM in cancer therapy .

Evaluation of Antimicrobial Agents

Another significant study evaluated the antimicrobial activity of several indole derivatives, including MIAM. The results demonstrated that MIAM exhibited strong activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.